molecular formula C15H14O4S B14577113 3-(Benzenesulfonyl)-1-(2-hydroxyphenyl)propan-1-one CAS No. 61146-83-6

3-(Benzenesulfonyl)-1-(2-hydroxyphenyl)propan-1-one

Cat. No.: B14577113
CAS No.: 61146-83-6
M. Wt: 290.3 g/mol
InChI Key: ABWVPERMYUKYDE-UHFFFAOYSA-N
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Description

3-(Benzenesulfonyl)-1-(2-hydroxyphenyl)propan-1-one is an organic compound that features a benzenesulfonyl group attached to a propanone backbone, with a hydroxyphenyl substituent

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Benzenesulfonyl)-1-(2-hydroxyphenyl)propan-1-one typically involves the reaction of benzenesulfonyl chloride with 2-hydroxyacetophenone under basic conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, which facilitates the nucleophilic substitution of the sulfonyl chloride by the hydroxyacetophenone.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for efficient large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

3-(Benzenesulfonyl)-1-(2-hydroxyphenyl)propan-1-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfone derivatives.

    Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.

    Substitution: The hydroxy group can participate in substitution reactions, leading to the formation of ethers or esters.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used in the presence of a base to facilitate substitution reactions.

Major Products

    Oxidation: Sulfone derivatives.

    Reduction: Sulfide derivatives.

    Substitution: Ethers or esters, depending on the substituent introduced.

Scientific Research Applications

3-(Benzenesulfonyl)-1-(2-hydroxyphenyl)propan-1-one has a wide range of applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be used in the study of enzyme inhibition and protein interactions.

    Industry: It is used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 3-(Benzenesulfonyl)-1-(2-hydroxyphenyl)propan-1-one involves its interaction with molecular targets such as enzymes or receptors. The benzenesulfonyl group can form strong interactions with active sites of enzymes, leading to inhibition or modulation of enzyme activity. The hydroxyphenyl group can participate in hydrogen bonding and other non-covalent interactions, further influencing the compound’s biological activity.

Comparison with Similar Compounds

Similar Compounds

    3-(Benzenesulfonyl)-1-phenylpropan-1-one: Lacks the hydroxy group, which may result in different reactivity and biological activity.

    3-(Benzenesulfonyl)-1-(4-hydroxyphenyl)propan-1-one: The hydroxy group is in the para position, which can affect the compound’s properties and interactions.

Uniqueness

3-(Benzenesulfonyl)-1-(2-hydroxyphenyl)propan-1-one is unique due to the ortho position of the hydroxy group, which can lead to distinct chemical reactivity and biological interactions compared to its analogs. This structural feature can be exploited in the design of new compounds with tailored properties for specific applications.

Properties

CAS No.

61146-83-6

Molecular Formula

C15H14O4S

Molecular Weight

290.3 g/mol

IUPAC Name

3-(benzenesulfonyl)-1-(2-hydroxyphenyl)propan-1-one

InChI

InChI=1S/C15H14O4S/c16-14-9-5-4-8-13(14)15(17)10-11-20(18,19)12-6-2-1-3-7-12/h1-9,16H,10-11H2

InChI Key

ABWVPERMYUKYDE-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)S(=O)(=O)CCC(=O)C2=CC=CC=C2O

Origin of Product

United States

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